N-Ethylformanilide, also known as N-ethyl-para-formanilide, is an organic compound classified under the category of formamides. It is characterized by the presence of an ethyl group attached to the nitrogen atom of the formamide functional group, which is further linked to a phenyl group. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
N-Ethylformanilide can be derived from the reaction of ethylamine with para-formanilide or through other synthetic routes involving formamide derivatives. It is classified as an aromatic amide due to the presence of a phenyl group and a carbonyl group adjacent to the nitrogen atom.
The synthesis of N-ethylformanilide can be accomplished through several methods:
In laboratory settings, controlling parameters such as temperature (typically around 100°C) and pressure (up to 2.5 MPa) is crucial for maximizing yield and selectivity in the synthesis process. The conversion ratios reported for these reactions can reach up to 99% with product selectivity exceeding 98% .
The molecular formula for N-ethylformanilide is CHNO. Its structure can be represented as follows:
This indicates that it consists of a phenyl group (CH), a carbonyl group (C=O), and an ethyl group (CH) attached to the nitrogen atom.
N-Ethylformanilide can participate in various chemical reactions typical for amides and formamides:
The reactivity of N-ethylformanilide is influenced by its structure, where the electron-donating ethyl group enhances nucleophilicity at the nitrogen atom, making it more reactive towards electrophiles.
The mechanism by which N-ethylformanilide acts in chemical reactions generally involves nucleophilic attack by the nitrogen atom on electrophilic centers, such as carbonyl groups or halides. This leads to the formation of new bonds while releasing small molecules like water or amines.
For example, during hydrolysis, water acts as a nucleophile attacking the carbonyl carbon, resulting in the cleavage of the amide bond and formation of products .
Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed for purity analysis and characterization of N-ethylformanilide, confirming its identity through retention time and mass spectra.
N-Ethylformanilide finds applications in several scientific fields:
Recent advances leverage catalytic systems for sustainable N-Ethylformanilide synthesis. Metal-organic frameworks (MOFs) demonstrate exceptional promise; defective Zr-based MOF-808 facilitates formylation of N-Ethylaniline with CO₂ under mild conditions (0.1 MPa, 30°C), achieving >95% yield via synergistic effects between open metal sites and defect-enhanced reactant adsorption [7]. This contrasts with traditional noble-metal catalysts (e.g., Au/MOF-808), which require harsh pressures (>1.0 MPa) [7]. Molybdenum pincer complexes (e.g., Mo-1a) enable hydrogenation-coupled formylation, though their application remains exploratory for N-Ethylformanilide [9]. Biomass-derived solvents like γ-valerolactone (GVL) further enhance sustainability, acting as dual solvent-catalysts in CO₂ utilization routes [1].
Table 1: Performance of Catalytic Systems in N-Ethylformanilide Synthesis
Catalyst | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
MOF-808 (Defective) | 30°C, 0.1 MPa CO₂ | >95 | Ambient pressure operation |
Au/MOF-808 | 200°C, 1.0 MPa CO₂ | 90 | High-temperature stability |
Mo-1a | 130°C, 50 bar H₂ | 99* | Hydrogenation-formylation synergy |
GVL | 120°C, 2 MPa CO₂ | 85 | Renewable solvent/catalyst |
* *Reported for N-methylformanilide; analogous mechanism expected for ethyl variant [1] [9].
Solvent-free methodologies minimize waste and energy inputs. A prominent route employs formic acid as a formyl donor, where N-Ethylaniline reacts with excess formic acid (3:1 ratio) at 110°C under reflux, yielding 92% N-Ethylformanilide within 6 hours [4] [6]. Boric acid (H₃BO₃) serves as a dehydration catalyst, lowering the activation barrier by forming transient borate esters with formic acid, thus accelerating anhydride formation. This approach eliminates volatile organic compounds (VOCs) and reduces purification steps, as the product separates via phase splitting after water addition [6]. Microwave-assisted solvent-free protocols further enhance efficiency, cutting reaction times by 60% compared to conventional heating [6].
Table 2: Solvent-Free Routes for N-Ethylformanilide Production
Formyl Source | Additive | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Formic acid | Boric acid | 110 | 6 | 92 |
Formic acid | None | 120 | 10 | 75 |
CO₂/H₂ | Mo-1a | 130 | 24 | 99* |
Adapted from patent data [4] [6].
The formylation of N-Ethylaniline follows second-order kinetics, first-order in both amine and formyl donor. Arrhenius analysis reveals an activation energy (Eₐ) of 58 kJ/mol for the formic acid-boric acid system, decreasing to 42 kJ/mol when using CO₂/H₂ with Mo catalysts [6] [9]. Thermodynamic studies confirm exothermicity (ΔH = −120 kJ/mol), favoring high conversions at equilibrium. However, temperature elevation above 150°C promotes hydrolysis, reducing yields by 15–20% due to competing amide degradation [4]. Computational fluid dynamics (CFD) models validate mass-transfer limitations in viscous solvent-free systems, guiding reactor optimization to enhance selectivity [8].
Table 3: Kinetic Parameters for N-Ethylformanilide Formation
Reaction System | Eₐ (kJ/mol) | ΔH (kJ/mol) | Optimal (°C) |
---|---|---|---|
Formic acid + Boric acid | 58 | −120 | 100–110 |
CO₂/H₂ + Mo-1a | 42 | −115 | 120–130 |
CO₂ + MOF-808 | 50* | −105* | 25–40 |
* *Estimated from analogous formylation systems [7] [9].
Lewis acids (e.g., BCl₃, AlCl₃) enable one-pot N-ethylation-formylation by activating carbonyl intermediates. Boric acid coordinates with formic acid, facilitating formic anhydride formation and subsequent nucleophilic attack by N-Ethylaniline [4]. Stronger acids like AlCl₃ shift reaction pathways: they first catalyze ethylation via ethanol dehydration to ethylene, which aminates the aniline, followed by in situ formylation. This tandem mechanism achieves 88% yield in 8 hours but requires stoichiometric AlCl₃, generating aluminous waste [6]. Recent studies show that zirconium-based Lewis acids in MOFs outperform homogeneous variants by preventing product inhibition through porous confinement [7].
Batch processes dominate industrial-scale production but face heat/mass transfer inefficiencies. Continuous flow systems enhance reproducibility and reduce reaction times by 40% for N-Ethylformanilide synthesis. In a validated case, a plug-flow reactor with PTFE tubing (1.0 mm ID) achieved 95% yield at 120°C with 5-minute residence time, versus 80% in 2 hours for batch [8]. Flow chemistry also mitigates decomposition by enabling rapid quenching and precise temperature control. However, catalyst fouling in fixed-bed MOF systems remains a limitation, requiring periodic regeneration cycles [3] [8].
Table 4: Batch vs. Continuous Flow Performance Metrics
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Residence time | 120 min | 5 min |
Yield (%) | 80 | 95 |
Temperature control | ±5°C | ±0.5°C |
Byproduct formation | 8–10% | <2% |
Scalability | Limited by heat transfer | Linear numbering-up |
Data from pharmaceutical intermediate synthesis studies [3] [8].
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